molecular formula C11H16N2O2S B1523112 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 1152880-11-9

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B1523112
CAS No.: 1152880-11-9
M. Wt: 240.32 g/mol
InChI Key: LAHOLYHJERNVHG-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione is an organic compound characterized by a thiomorpholine ring substituted with an aminomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable dithiol with an appropriate amine under controlled conditions.

    Substitution with Aminomethylphenyl Group: The thiomorpholine ring is then reacted with a compound containing the aminomethylphenyl group, often through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where the thiomorpholine ring formation and subsequent substitution are carried out in a stepwise manner.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Various substituted thiomorpholine derivatives.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers to improve mechanical properties and thermal stability.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: Utilized in the labeling of proteins for tracking and analysis.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.

    Pharmaceuticals: Used as an intermediate in the production of various drugs.

Mechanism of Action

The mechanism by which 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

    4-(Aminomethyl)phenylthiomorpholine: Similar structure but lacks the dione functionality.

    4-(Aminomethyl)phenylmorpholine: Contains an oxygen atom instead of sulfur in the ring.

Uniqueness:

    Functional Groups: The presence of both the aminomethylphenyl group and the thiomorpholine ring with a dione functionality makes it unique.

    Reactivity: Exhibits distinct reactivity patterns compared to its analogs, particularly in oxidation and substitution reactions.

Properties

IUPAC Name

[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-1-3-11(4-2-10)13-5-7-16(14,15)8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHOLYHJERNVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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